Petroselaidic acid ethyl ester

Catalog No.
S3418432
CAS No.
34302-53-9
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroselaidic acid ethyl ester

CAS Number

34302-53-9

Product Name

Petroselaidic acid ethyl ester

IUPAC Name

ethyl (E)-octadec-6-enoate

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+

InChI Key

IKUZCNYUCLNCKN-CCEZHUSRSA-N

SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OCC

Petroselaidic acid ethyl ester is an ester derived from petroselinic acid, a rare fatty acid predominantly found in the seed oils of plants from the Apiaceae family, such as coriander (Coriandrum sativum). Its molecular formula is C20H38O2, with a molecular weight of 310.50 g/mol . Petroselinic acid is characterized by its double bond located at the 6th carbon position, distinguishing it from oleic acid, which has its double bond at the 9th position. This unique structure influences its physicochemical properties, such as melting point and solubility .

The mechanism of action of PAEE remains unclear. While structurally similar to vaccenic acid, research on PAEE's specific effects in biological systems is limited. Future studies might explore its potential roles in:

  • Modulating blood lipid levels
  • Affecting cellular signaling pathways
  • Influencing gene expression
  • Flammability: Likely flammable due to the presence of a long hydrocarbon chain.
  • Reactivity: May react with strong acids or bases.
  • Toxicity: Data is lacking, but analogous fatty acid derivatives are generally considered to have low acute toxicity.

Anti-inflammatory properties

Studies suggest PAEE might possess anti-inflammatory properties. In vitro (meaning "in glass" or laboratory experiments) studies have shown that PAEE can suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.

Anti-cancer potential

Some in vitro studies suggest PAEE might have anti-cancer properties. These studies have shown that PAEE can induce cell death in various cancer cell lines [, ]. However, these are preliminary findings, and further research, including in vivo (meaning "in living organisms") studies, is necessary to understand the potential therapeutic effects of PAEE in cancer treatment.

Typical of fatty acid esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, petroselaidic acid ethyl ester can be hydrolyzed back to petroselinic acid and ethanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. For instance, reacting with methanol would yield petroselaidic acid methyl ester.
  • Reduction: The carbonyl group in the ester can be reduced to form a primary alcohol.

These reactions are significant for modifying the compound for various applications in industries such as cosmetics and pharmaceuticals .

Petroselinic acid and its derivatives exhibit notable biological activities:

  • Antimicrobial Properties: Studies have shown that petroselinic acid has significant antimicrobial activity against various bacteria and fungi. It has been reported to inhibit biofilm formation in Staphylococcus aureus .
  • Skin Penetration Enhancer: Petroselinic acid enhances the permeability of certain drugs through skin layers, making it useful in topical formulations .
  • Anti-inflammatory Effects: It has potential applications in reducing skin irritation and inflammation, often utilized in cosmetic products for its moisturizing properties .

The synthesis of petroselaidic acid ethyl ester typically involves:

  • Esterification: Reacting petroselinic acid with ethanol in the presence of an acid catalyst. This reaction produces petroselaidic acid ethyl ester and water.
    Petroselinic Acid+EthanolAcid CatalystPetroselaidic Acid Ethyl Ester+Water\text{Petroselinic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Petroselaidic Acid Ethyl Ester}+\text{Water}
  • Transesterification: Converting other fatty acids or their esters into petroselaidic acid ethyl ester by reacting them with ethanol under suitable conditions .

Petroselaidic acid ethyl ester has several applications across various industries:

  • Cosmetics: Used as a moisturizing agent and skin conditioning agent due to its emollient properties.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its ability to enhance skin absorption.
  • Food Industry: Potentially used as an emulsifier or stabilizer in food formulations.
  • Industrial

Research on interaction studies involving petroselinic acid ethyl ester reveals its compatibility with various compounds:

  • Surfactant Properties: It has been shown to form micelles effectively, which can lower surface tension compared to traditional surfactants derived from oleic acid .
  • Drug Interactions: Studies indicate that petroselinic acid enhances the bioavailability of certain drugs when used in topical formulations, indicating its potential role as a drug carrier .

Several compounds share structural similarities with petroselaidic acid ethyl ester. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Oleic AcidC18 fatty acid with a double bond at C9More common; lower melting point (14 °C)
Linoleic AcidC18 fatty acid with two double bondsEssential fatty acid; important for human health
Ricinoleic AcidC18 fatty acid with a hydroxyl groupUsed in industrial applications; has unique properties
Palmitoleic AcidC16 fatty acid with a double bond at C9Found in fish oils; plays roles in metabolism

Petroselaidic acid ethyl ester is unique due to its specific double bond position at C6, which imparts distinct physicochemical properties and biological activities not observed in these other compounds .

XLogP3

8

Dates

Modify: 2023-08-19

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